Ethyl 2-Cyclopentyl-3-Oxobutanoate
Overview
Description
Ethyl 2-Cyclopentyl-3-Oxobutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a cyclopentyl group attached to a 3-oxobutanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-Cyclopentyl-3-Oxobutanoate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction, which is a method for the synthesis of α,β-unsaturated carbonyl compounds. This reaction typically involves the condensation of ethyl acetoacetate with cyclopentanone in the presence of a base such as piperidine or pyridine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-Cyclopentyl-3-Oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are often employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ketones, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-Cyclopentyl-3-Oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through condensation reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the synthesis of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 2-Cyclopentyl-3-Oxobutanoate involves its reactivity as an ester. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of tetrahedral intermediates. These intermediates can then undergo various transformations, such as hydrolysis, reduction, or substitution, depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Ethyl Acetoacetate (Ethyl 3-Oxobutanoate): Similar in structure but lacks the cyclopentyl group.
Methyl Acetoacetate: Another ester with similar reactivity but different alkyl group.
Diethyl Malonate: Contains two ester groups and is used in similar synthetic applications.
Uniqueness: Ethyl 2-Cyclopentyl-3-Oxobutanoate is unique due to the presence of the cyclopentyl group, which imparts different steric and electronic properties compared to other esters. This structural feature can influence the compound’s reactivity and the types of products formed in chemical reactions.
Properties
IUPAC Name |
ethyl 2-cyclopentyl-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-3-14-11(13)10(8(2)12)9-6-4-5-7-9/h9-10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRISDWSRLFVDOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCC1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590417 | |
Record name | Ethyl 2-cyclopentyl-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1540-32-5 | |
Record name | Ethyl α-acetylcyclopentaneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1540-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-cyclopentyl-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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